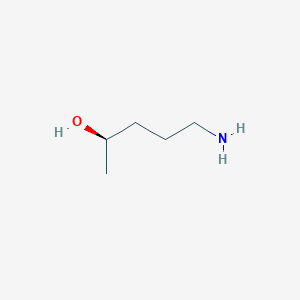![molecular formula C37H33PSi2 B12558550 2,6-Bis[dimethyl(phenylethynyl)silyl]-3,5-diphenylphosphinine CAS No. 193748-78-6](/img/structure/B12558550.png)
2,6-Bis[dimethyl(phenylethynyl)silyl]-3,5-diphenylphosphinine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis[dimethyl(phenylethynyl)silyl]-3,5-diphenylphosphinine is a chemical compound with the molecular formula C₃₇H₃₃PSi₂ and a molecular weight of 564.814 g/mol . This compound is known for its unique structure, which includes both silyl and phosphinine groups, making it an interesting subject for research in various fields of chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[dimethyl(phenylethynyl)silyl]-3,5-diphenylphosphinine typically involves the bis-silylation of internal alkynes. This process can be catalyzed by transition metals such as nickel (Ni(0)) or palladium (Pd). The reaction conditions often require the use of disilanes and specific directing groups to achieve the desired bis-silylation . For example, the use of unsymmetrical disilanes and a Ni(0) catalytic system has been shown to be effective in achieving stepwise recognition of the two silyl groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,6-Bis[dimethyl(phenylethynyl)silyl]-3,5-diphenylphosphinine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The silyl and phosphinine groups can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under controlled temperature and pressure conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides and nucleophiles like Grignard reagents under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or phosphine oxide derivatives, while reduction could produce silyl or phosphine hydrides. Substitution reactions can lead to a variety of functionalized derivatives depending on the nature of the substituents introduced.
科学的研究の応用
2,6-Bis[dimethyl(phenylethynyl)silyl]-3,5-diphenylphosphinine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organosilicon and organophosphorus compounds.
Materials Science: Investigated for its potential use in the development of new materials with unique electronic and photophysical properties.
Biology and Medicine: Studied for its potential biological activity and as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2,6-Bis[dimethyl(phenylethynyl)silyl]-3,5-diphenylphosphinine involves its interaction with molecular targets through its silyl and phosphinine groups. These interactions can lead to various chemical transformations, such as the formation of new bonds or the activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
類似化合物との比較
Similar Compounds
- 2,6-Bis(dimethyl(phenylethynyl)silyl)-3,5-diphenyl-1l5-phosphinin-1-yl gold(II) chloride
- Pyridine-fused siloles
Uniqueness
2,6-Bis[dimethyl(phenylethynyl)silyl]-3,5-diphenylphosphinine is unique due to its combination of silyl and phosphinine groups, which provide it with distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, as it can participate in a wide range of chemical reactions and serve as a versatile building block for the synthesis of complex molecules.
特性
CAS番号 |
193748-78-6 |
|---|---|
分子式 |
C37H33PSi2 |
分子量 |
564.8 g/mol |
IUPAC名 |
[6-[dimethyl(2-phenylethynyl)silyl]-3,5-diphenylphosphinin-2-yl]-dimethyl-(2-phenylethynyl)silane |
InChI |
InChI=1S/C37H33PSi2/c1-39(2,27-25-30-17-9-5-10-18-30)36-34(32-21-13-7-14-22-32)29-35(33-23-15-8-16-24-33)37(38-36)40(3,4)28-26-31-19-11-6-12-20-31/h5-24,29H,1-4H3 |
InChIキー |
TUTBHDPZTDAABD-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C#CC1=CC=CC=C1)C2=C(C=C(C(=P2)[Si](C)(C)C#CC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


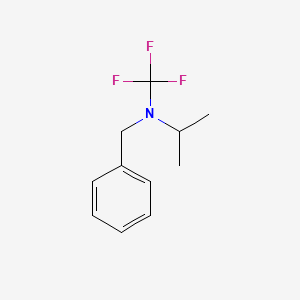
![1,3,2-Benzodioxaborole, 2-[1-(4-methoxyphenyl)ethyl]-](/img/structure/B12558471.png)
![[2-(Bromomethyl)-1,3-benzothiazol-6-yl]acetic acid](/img/structure/B12558475.png)
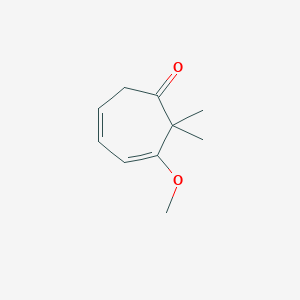
![1,2-Benzenediamine, 4-[2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B12558477.png)
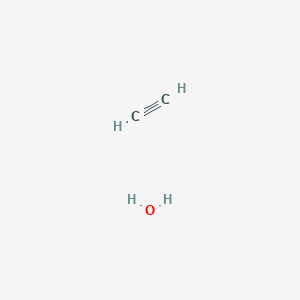
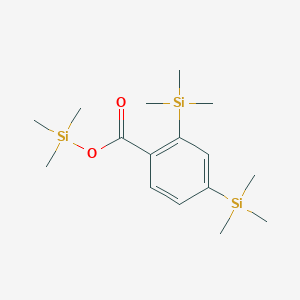
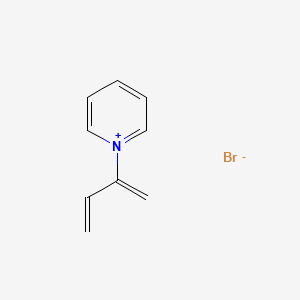
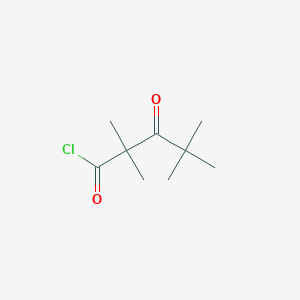

![2-[(Benzenesulfonyl)methyl]-1-benzylpyridin-1-ium bromide](/img/structure/B12558514.png)
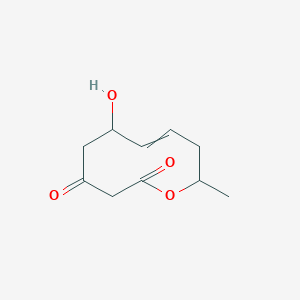
![N-[1-Hydroxy-3-(morpholin-4-YL)-1-phenylpropan-2-YL]hexanamide](/img/structure/B12558531.png)
